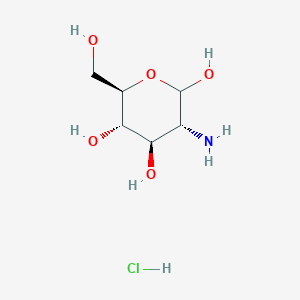

D-Glucosamine hydrochloride

描述

D-Glucosamine hydrochloride is a naturally occurring amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish and is widely used as a dietary supplement to support joint health. This compound is known for its potential benefits in alleviating symptoms of osteoarthritis and promoting cartilage repair.

准备方法

Synthetic Routes and Reaction Conditions: D-Glucosamine hydrochloride can be synthesized through the hydrolysis of chitin, which is a major component of the exoskeletons of crustaceans. The hydrolysis process involves the use of strong acids, such as hydrochloric acid, under high temperatures to break down chitin into glucosamine. The resulting glucosamine is then reacted with hydrochloric acid to form glucosamine hydrochloride .

Industrial Production Methods: In industrial settings, glucosamine hydrochloride is produced through microbial fermentation. This method involves the use of genetically engineered microorganisms that can efficiently convert glucose into glucosamine. The fermentation process is followed by purification steps to isolate and crystallize glucosamine hydrochloride .

化学反应分析

Types of Reactions: D-Glucosamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide or ammonia.

Major Products:

Oxidation: The oxidation of glucosamine hydrochloride typically yields glucosaminic acid.

Reduction: Reduction reactions can produce glucosamine derivatives with altered functional groups.

Substitution: Substitution reactions can lead to the formation of N-acetylglucosamine and other modified glucosamine compounds

科学研究应用

Biological and Medical Applications

1.1 Chondroprotective Effects

D-Glucosamine hydrochloride is widely recognized for its chondroprotective properties, particularly in the treatment of osteoarthritis. It aids in the maintenance of cartilage health by stimulating the synthesis of glycosaminoglycans and proteoglycans, essential components of cartilage. A study highlighted that patients receiving D-glucosamine showed significant pain relief and improved joint function compared to those on placebo treatments .

1.2 Anti-inflammatory Properties

Research indicates that D-glucosamine can reduce inflammation by suppressing neutrophil function and chemokine production. This effect is particularly relevant in conditions like rheumatoid arthritis, where inflammation plays a central role. In clinical settings, D-glucosamine has been shown to alleviate symptoms associated with inflammatory joint diseases, providing a complementary approach to traditional anti-inflammatory medications .

1.3 Pain Relief Mechanism

D-Glucosamine has been observed to directly influence pain pathways. A study demonstrated that it significantly suppressed bradykinin-induced nociceptive responses, suggesting its potential as a therapeutic agent for pain management in osteoarthritis patients .

Cell Biology and Gene Therapy

2.1 Electroporation Enhancement

This compound has been utilized to enhance the efficiency of gene transfection techniques such as electroporation. It protects cell membranes during the process, allowing for improved uptake of plasmid DNA into cells. This application is particularly valuable in gene therapy research, where efficient delivery of genetic material is crucial for therapeutic outcomes .

2.2 Proton Sponge Hypothesis

The mechanism behind the enhanced transfection efficiency is attributed to the proton sponge hypothesis, which posits that D-glucosamine facilitates the escape of plasmid vectors from endosomes and lysosomes, thereby increasing gene delivery success rates .

Material Science Applications

3.1 Supramolecular Hydrogels

Recent advancements have seen D-glucosamine incorporated into supramolecular hydrogels for applications in human mesenchymal cell therapy. These hydrogels exhibit biocompatibility and support cell proliferation, making them suitable for tissue engineering and regenerative medicine .

3.2 Heavy Metal Adsorption

D-glucosamine-based materials have been developed for environmental applications, such as heavy metal adsorption from wastewater. These materials demonstrate effective filtration properties, contributing to pollution control efforts in industrial settings .

Case Studies and Research Findings

作用机制

D-Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of hyaluronic acid and proteoglycans, which help maintain the structural integrity of joint tissues. Additionally, glucosamine hydrochloride has anti-inflammatory properties that can reduce the levels of pro-inflammatory cytokines, thereby alleviating joint pain and inflammation .

相似化合物的比较

Glucosamine Sulfate: Another common form of glucosamine used in dietary supplements. It is believed to have similar effects on joint health but differs in its chemical composition and stability.

N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.

Uniqueness: D-Glucosamine hydrochloride is known for its higher purity and stability compared to glucosamine sulfate. It also has a longer shelf life and is less likely to cause gastrointestinal side effects. its bioavailability is slightly lower than that of glucosamine sulfate .

属性

CAS 编号 |

66-84-2 |

|---|---|

分子式 |

C6H14ClNO5 |

分子量 |

215.63 g/mol |

IUPAC 名称 |

(3S,4S,5R,6S)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m0./s1 |

InChI 键 |

QKPLRMLTKYXDST-LIHBTAOOSA-N |

手性 SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)N)O)O)O.Cl |

规范 SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl |

外观 |

White Solid |

熔点 |

190-194°C |

物理描述 |

White powder; [Alfa Aesar MSDS] |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

>32.3 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

D-(+)-Glucosamine hydrochloride; 2-Amino-2-deoxy-D-glucose hydrochloride; Chitosamine hydrochloride; 2-Deoxy-2-amino-D-glucose Hydrochloride; Cosamin; Glucosamine hydrochloride; NSC 234443; NSC 758 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glucosamine Hydrochloride exert its effects on osteoarthritis?

A1: While the precise mechanism is not fully elucidated, research suggests Glucosamine Hydrochloride may act as a substrate for cartilage synthesis, potentially stimulating chondrocyte production of glycosaminoglycans and proteoglycans. [, , ] These components are crucial for maintaining cartilage structure and function.

Q2: Are there any downstream effects of Glucosamine Hydrochloride beyond cartilage synthesis?

A2: Some studies suggest Glucosamine Hydrochloride may also exhibit anti-inflammatory properties by modulating the expression of matrix metalloproteinases (MMPs), enzymes involved in cartilage degradation. [, , ] Additionally, it might influence the production of inflammatory cytokines like interleukin-1beta (IL-1β) and tumor necrosis factor-alpha. []

Q3: What is the molecular formula and weight of Glucosamine Hydrochloride?

A3: The molecular formula of Glucosamine Hydrochloride is C6H13NO5·HCl, and its molecular weight is 215.63 g/mol.

Q4: What spectroscopic data is available for Glucosamine Hydrochloride characterization?

A4: Fourier Transform Infrared (FTIR) spectroscopy is commonly used to characterize Glucosamine Hydrochloride. Characteristic peaks include those representing the O-H, N-H, C-N, and glycoside bonds. [, ] Studies have reported specific wavenumbers for these functional groups, allowing for compound identification and purity assessment. [, ]

Q5: What is the stability of Glucosamine Hydrochloride under different storage conditions?

A5: Glucosamine Hydrochloride demonstrates good stability under various conditions. Research has investigated its stability in different formulations and packaging, highlighting factors like temperature, humidity, and light exposure. [, ]

Q6: Are there any known compatibility issues with Glucosamine Hydrochloride in formulations?

A6: Researchers have explored combining Glucosamine Hydrochloride with other compounds to enhance its efficacy or target specific applications. [, , , , ] For example, combining Glucosamine Hydrochloride with chondroitin sulfate has shown promising results in treating osteoarthritis. [, ]

Q7: What are the primary sources for the production of Glucosamine Hydrochloride?

A7: Glucosamine Hydrochloride is primarily produced from chitin, a naturally occurring polymer found abundantly in crustacean shells. [, , , ] Researchers are also exploring alternative sources like fungal biomass for a more sustainable production process. [, , ]

Q8: What evidence supports the efficacy of Glucosamine Hydrochloride in treating osteoarthritis?

A8: Numerous studies, including randomized controlled trials, have investigated the efficacy of Glucosamine Hydrochloride in managing osteoarthritis symptoms. [, , , , , ] While some studies show significant improvements in pain relief, joint function, and stiffness reduction, others report less pronounced effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。